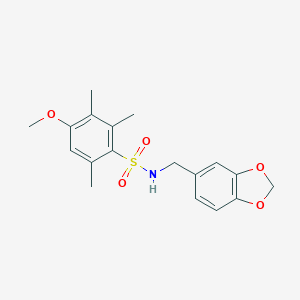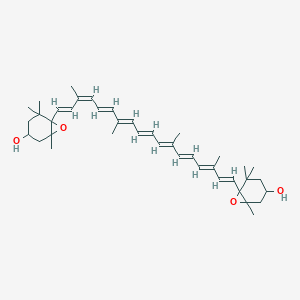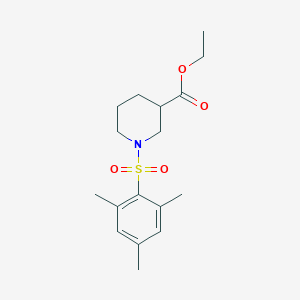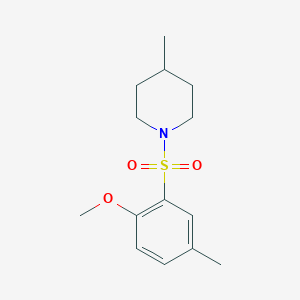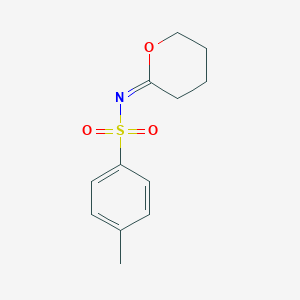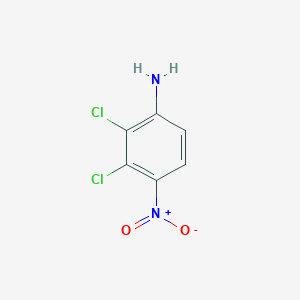
2,3-Dichloro-4-nitroaniline
Vue d'ensemble
Description
2,3-Dichloro-4-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has a molecular weight of 207.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group . The InChI code for this compound is 1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 207.02 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Anaerobic Degradation
2,3-Dichloro-4-nitroaniline and its analogues are utilized by microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9 as sole carbon and nitrogen sources under anaerobic conditions. These strains, isolated from contaminated sediment, enhance degradation rates through cross-feeding and cooperation in mixed cultures. The intricate degradation network of this compound involves transformation processes like nitro group transformation to amino group followed by dechlorination (Duc, 2019)(Duc, 2019).
Chemical Analysis and Detection
Advanced techniques like electron-capture gas chromatography have been developed for detecting this compound residues in fruits. This method involves extraction with benzene and allows detection of residues as low as 0.01 ppm, applicable to a variety of stone fruits (Cheng & Kilgore, 1966)(Cheng & Kilgore, 1966).
Crystal Structure Analysis
Research on the crystal structure of this compound reveals that it forms monoclinic crystals, generally twinned, with detailed measurements of bond distances and angles. This insight is crucial for understanding its physical and chemical properties (Hughes & Trotter, 1971)(Hughes & Trotter, 1971).
Aerobic Degradation and Biodegradation
Rhodococcus sp. strain MB-P1 utilizes this compound as the sole carbon, nitrogen, and energy source under aerobic conditions. This strain degrades the compound with the release of ions like nitrite, chloride, and ammonia, providing insights into novel aerobic degradation pathways (Khan et al., 2013)(Khan et al., 2013).
Environmental Impact and Removal Techniques
Studies have evaluated the contribution of this compound to the mutagenic activity in water samples from regions like the Cristais River in Brazil, emphasizing the need for effective removal techniques to mitigate its environmental impact (de Oliveira et al., 2009)(de Oliveira et al., 2009).
Thermochemical Properties
Experimental studies have focused on the standard molar enthalpies of formation of this compound in different phases, providing crucial data for chemical and industrial applications (Silva et al., 2009)(Silva et al., 2009).
Advanced Applications in Sensing and Detection
Development of luminescent metal-organic frameworks (CdMOFs) for the detection of this compound in the environment demonstrates its potential application in rapid, convenient environmental monitoring (Zhang et al., 2023)(Zhang et al., 2023).
Antifungal Applications
This compound shows high antifungal activity against pathogens like Botrytis cinerea and has been developed as a commercial fungicide (Clark & Hams, 1961)(Clark & Hams, 1961).
Safety and Hazards
Orientations Futures
Future research could explore the use of 2,3-Dichloro-4-nitroaniline in the development of luminescent materials. For instance, a study has shown that a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests potential applications of this compound and similar compounds in the design of sensors for environmental monitoring .
Propriétés
IUPAC Name |
2,3-dichloro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXXTUGYSFUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388462 | |
| Record name | 2,3-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331-14-2, 69951-03-7 | |
| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



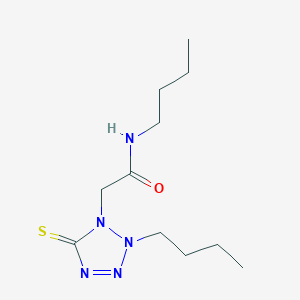
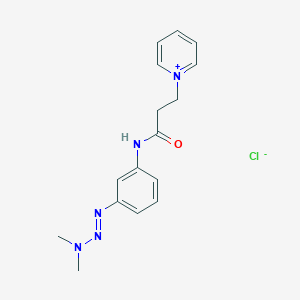
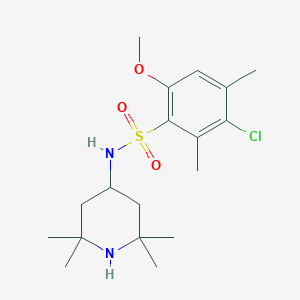
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
